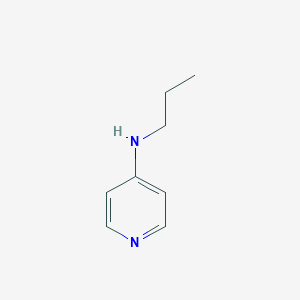
N-propylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-propylpyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-propylpyridin-4-amine has been investigated for its potential therapeutic properties. The following table summarizes its biological activities and mechanisms of action:
| Activity | Description | Mechanism |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | Inhibition of specific signaling pathways. |
| Antimicrobial | Effective against a range of bacterial strains, including resistant varieties. | Disruption of bacterial cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation in animal models of arthritis. | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2). |
Case Study: Anticancer Activity
A study demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as a lead for anticancer drug development.
Materials Science
In materials science, this compound is used as a building block for synthesizing novel polymers and materials with enhanced properties.
Table: Properties of Polymers Derived from this compound
| Polymer Type | Properties | Applications |
|---|---|---|
| Conductive Polymers | High electrical conductivity; thermally stable. | Flexible electronics, sensors. |
| Biodegradable Polymers | Biocompatible; environmentally friendly. | Drug delivery systems, packaging. |
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research indicated that formulations containing this compound exhibited significant herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album, with effective doses ranging from 100 to 300 g/ha. The mode of action involves the inhibition of photosynthesis by disrupting electron transport chains.
Mechanistic Insights
The compound's diverse applications can be attributed to its unique structural features that facilitate interactions with biological targets and materials:
- The pyridine ring enhances solubility and bioavailability.
- The propyl group contributes to lipophilicity, improving membrane penetration.
Properties
CAS No. |
179339-90-3 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
InChI Key |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
Canonical SMILES |
CCCNC1=CC=NC=C1 |
Synonyms |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















